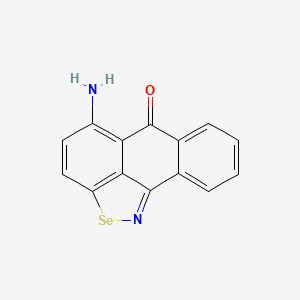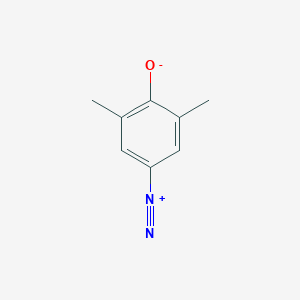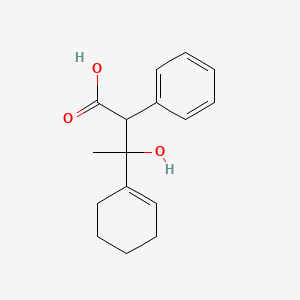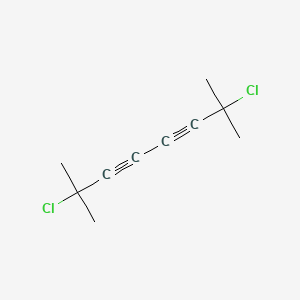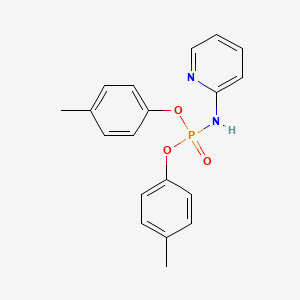
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate is an organophosphorus compound that features a pyridine ring and two 4-methylphenyl groups attached to a phosphoramidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylphenyl) pyridin-2-ylphosphoramidate typically involves the reaction of pyridin-2-ylphosphoramidic dichloride with 4-methylphenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidic dichloride. The general reaction scheme is as follows:
Pyridin-2-ylphosphoramidic dichloride+24-methylphenol→Bis(4-methylphenyl) pyridin-2-ylphosphoramidate+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of bis(4-methylphenyl) pyridin-2-ylphosphoramidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic activity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methylphenyl) phosphoramidate: Lacks the pyridine ring, making it less versatile in coordination chemistry.
Pyridin-2-ylphosphoramidate: Lacks the 4-methylphenyl groups, resulting in different steric and electronic properties.
Bis(4-methylphenyl) pyridine: Lacks the phosphoramidate group, limiting its reactivity in certain chemical reactions.
Uniqueness
Bis(4-methylphenyl) pyridin-2-ylphosphoramidate is unique due to the presence of both the pyridine ring and the phosphoramidate group, which confer distinct steric and electronic properties. This combination makes it a valuable compound in various fields of research, offering versatility in its applications and reactivity.
Propiedades
Número CAS |
3143-77-9 |
|---|---|
Fórmula molecular |
C19H19N2O3P |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
N-bis(4-methylphenoxy)phosphorylpyridin-2-amine |
InChI |
InChI=1S/C19H19N2O3P/c1-15-6-10-17(11-7-15)23-25(22,21-19-5-3-4-14-20-19)24-18-12-8-16(2)9-13-18/h3-14H,1-2H3,(H,20,21,22) |
Clave InChI |
YGWSCKOJKGLVRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


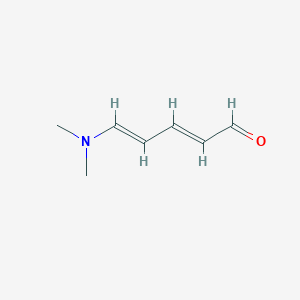
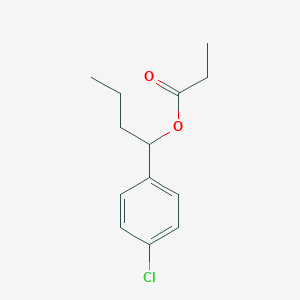
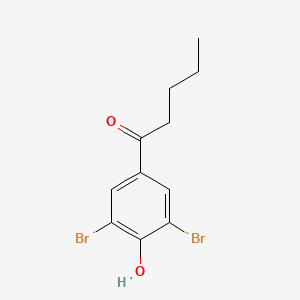

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)


